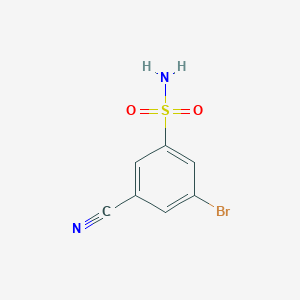

3-Bromo-5-cyanobenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-5-cyanobenzene-1-sulfonamide is a chemical compound that has gained significant attention in the field of research and industry. It has a molecular formula of C7H5BrN2O2S .

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-cyanobenzene-1-sulfonamide is represented by the InChI code1S/C7H5BrN2O2S/c8-6-1-5 (4-9)2-7 (3-6)13 (10,11)12/h1-3H, (H2,10,11,12) . The molecular weight of this compound is 261.1 . Physical And Chemical Properties Analysis

3-Bromo-5-cyanobenzene-1-sulfonamide is a powder at room temperature . It has a melting point of 200-201°C .Applications De Recherche Scientifique

Catalysis and Synthesis

3-Bromo-5-cyanobenzene-1-sulfonamide and related N-bromo sulfonamide reagents have been reported to catalyze various organic reactions. For instance, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) was used as a catalyst in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a pseudo five-component condensation reaction, demonstrating the use of non-toxic materials, high yields, and clean workup (Khazaei, Abbasi, & Moosavi‐Zare, 2014). Another study presented the use of N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts for the synthesis of 3,5,6-trisubstituted-1,2,4-triazines, highlighting the solvent-free conditions and good to excellent yields (Ghorbani‐Vaghei et al., 2015).

Medicinal Chemistry

The compound and its derivatives have been explored in the field of medicinal chemistry as well. Notably, certain halogenated sulfonamides, including brominated derivatives, have been synthesized and tested as inhibitors of tumor-associated isozyme carbonic anhydrase IX, revealing their potential as antitumor agents (Ilies et al., 2003). Additionally, sulfonamides bearing the 1,4-benzodioxin ring were synthesized and evaluated for their antibacterial potential and as therapeutic agents for inflammatory ailments, showcasing their broad spectrum of bioactivity (Abbasi et al., 2017).

Biochemical Studies

In biochemical studies, bromination of benzenesulfonamide led to the observation of enhanced anticholinesterase, α-glucosidase inhibitory, and antioxidant activities, suggesting the modification of sulfonamide structures could lead to increased biological activity (Mahnashi et al., 2022). This underscores the significance of structural modifications in enhancing the medicinal properties of sulfonamide derivatives.

Safety And Hazards

Propriétés

IUPAC Name |

3-bromo-5-cyanobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O2S/c8-6-1-5(4-9)2-7(3-6)13(10,11)12/h1-3H,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPSIXTXUAQSKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)N)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-cyanobenzene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2572589.png)

![2-Cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2572591.png)

![N-(3-acetamidophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2572593.png)

![1-(2-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2572594.png)

![N-[(3-Chloro-5-methylsulfonylphenyl)methyl]but-2-ynamide](/img/structure/B2572595.png)

![2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2572597.png)

![4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid](/img/structure/B2572600.png)

![3-Chloro-2-{[5-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B2572604.png)

![2-([1,1'-biphenyl]-4-yl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2572605.png)

![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2572609.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2572611.png)